Lys-CoA-Tat: A Bisubstrate Inhibitor Targeting p300/CBP Histone Acetyltransferases
Lys-CoA-Tat: A Bisubstrate Inhibitor Targeting p300/CBP Histone Acetyltransferases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional coactivators involved in a vast array of cellular processes, including cell growth, differentiation, and gene expression.[1] Their dysregulation is implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.[2] Lys-CoA-Tat is a potent and selective bisubstrate inhibitor designed to target the catalytic activity of p300/CBP. This guide provides a comprehensive overview of its mechanism, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
p300/CBP catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone protein substrates.[3] Unlike many other acetyltransferases that follow a sequential mechanism, p300/CBP is proposed to operate via a Theorell-Chance, or "hit-and-run," kinetic mechanism.[3][4] This model involves the initial binding of acetyl-CoA, followed by a transient interaction with the lysine substrate, and does not form a detectable ternary complex.[4]
Lys-CoA is a bisubstrate analog that covalently links a lysine moiety and coenzyme A.[3] This design allows it to simultaneously occupy both the acetyl-CoA and the lysine substrate binding sites within the p300/CBP active site, leading to potent inhibition.[3] The "Tat" component refers to a cell-penetrating peptide sequence that can be conjugated to Lys-CoA to facilitate its entry into cells for cell-based assays, overcoming the cell-impermeable nature of Lys-CoA.[5][6]
Quantitative Inhibitory Data
The inhibitory potency of Lys-CoA against p300/CBP has been well-characterized. Below is a summary of the key quantitative data.
| Inhibitor | Target Enzyme | IC50 | Ki | Selectivity | Reference |
| Lys-CoA | p300 | 50-500 nM | 19 nM | ~100-fold vs. PCAF | [3][7] |
| Lys-CoA | PCAF | 200 µM | - | - | [7] |
Note: IC50 values can vary depending on assay conditions, such as pre-incubation time with the enzyme, due to the slow, tight-binding kinetics of Lys-CoA.[3]
Signaling Pathway and Inhibition
The following diagram illustrates the role of p300/CBP in histone acetylation and gene transcription, and how Lys-CoA-Tat intervenes.
Experimental Protocols
Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric)
This biochemical assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.
Materials:
-
Recombinant p300/CBP enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-acetyl-CoA
-
Lys-CoA inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the Lys-CoA inhibitor in the assay buffer.
-
In a microplate, add the p300/CBP enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a mixture of the histone peptide substrate and [3H]-acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid solution (e.g., acetic acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [3H]-acetyl-CoA.
-
Dry the filter paper and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This cell-based assay quantifies the levels of a specific histone acetylation mark (e.g., H3K27ac) in cells treated with a cell-permeable inhibitor like Lys-CoA-Tat.[8]
Materials:
-
Lys-CoA-Tat inhibitor
-
Cell culture medium and reagents
-
Lysis buffer
-
Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Lys-CoA-Tat or a vehicle control for a specified duration (e.g., 3-24 hours).[8][9]
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against the specific histone mark (e.g., anti-H3K27ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on histone acetylation.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for evaluating a p300/CBP inhibitor and the logical mechanism of bisubstrate inhibition.
Conclusion
Lys-CoA and its cell-permeable analog, Lys-CoA-Tat, are invaluable chemical tools for studying the function of p300/CBP acetyltransferases. As a potent and selective bisubstrate inhibitor, it has significantly contributed to understanding the catalytic mechanism of p300/CBP and serves as a foundational compound for the development of novel epigenetic therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this inhibitor in their studies of p300/CBP biology and drug discovery efforts.
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Reaction Coordinate of the p300/CBP Histone Acetyltranferase with Bisubstrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lys-CoA - Immunomart [immunomart.com]
- 8. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
